3-Chloro-4-hydroxy-5-nitrobenzoic acid
Description
3-Chloro-4-hydroxy-5-nitrobenzoic acid (C₇H₄ClNO₅) is a polysubstituted benzoic acid derivative featuring a chlorine atom at position 3, a hydroxyl group at position 4, and a nitro group at position 3. The interplay of electron-withdrawing (nitro, chloro) and electron-donating (hydroxyl) groups on the aromatic ring influences its reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C7H4ClNO5 |
|---|---|
Molecular Weight |
217.56 g/mol |
IUPAC Name |
3-chloro-4-hydroxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4ClNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) |
InChI Key |
KMXTZQFQBIYJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The table below compares key structural analogs of 3-chloro-4-hydroxy-5-nitrobenzoic acid, emphasizing substituent differences and their implications:
Physicochemical and Reactivity Comparisons
- Acidity : The hydroxyl group at position 4 and nitro group at position 5 enhance acidity compared to 4-chlorobenzoic acid (pKa ~2.8 vs. ~3.9 for 4-chlorobenzoic acid) .
- Solubility : The nitro group reduces aqueous solubility, but the hydroxyl group allows solubility in alkaline solutions (e.g., 0.5 N NaOH) .
- Synthetic Utility : Chloro and nitro groups facilitate nucleophilic aromatic substitution (e.g., in niclosamide analog synthesis) , whereas bromo analogs (e.g., 3-Bromo-4-hydroxy-5-nitrobenzoic acid) may exhibit slower reaction kinetics due to weaker C-Br bond polarization .
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